
5-(N-Boc-aminomethyl)-2-formylfluorobenzene
Overview
Description
5-(N-Boc-aminomethyl)-2-formylfluorobenzene is a useful research compound. Its molecular formula is C13H16FNO3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Polymer Chemistry
A study by Zhuang, Liu, and Gu (2012) discusses the synthesis of novel random poly(benzoxazole-benzimidazole-imide) copolymers, incorporating 5-amino-2-(4-aminobenzene)benzoxazole (BOA) and 5-amino-2-(4-aminobenzene)benzimidazole (BIA). These copolymers exhibit high tensile strength, modulus, and excellent thermal properties, attributed to improved molecular packing and hydrogen bonding. This research highlights the potential of incorporating similar compounds to 5-(N-Boc-aminomethyl)-2-formylfluorobenzene in advanced polymer engineering (Zhuang, Liu, & Gu, 2012).
2. Medicinal Chemistry
In the field of medicinal chemistry, Kappler, Vrudhula, and Hampton (1987) synthesized an enzyme inhibitor using a derivative similar to this compound. Their work demonstrates the utility of such compounds in developing potent enzyme inhibitors, potentially opening avenues for drug discovery and biochemical research (Kappler, Vrudhula, & Hampton, 1987).
3. Peptide Synthesis
Nowick et al. (2000) explored the creation of unnatural amino acids, involving structures akin to this compound. Their work is significant in the synthesis of peptides, demonstrating the application of such compounds in designing novel peptides and peptidomimetics (Nowick et al., 2000).
4. Organic Synthesis
Research by Wallace et al. (2005) on the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from derivatives similar to this compound highlights its utility in organic synthesis, particularly in creating molecular scaffolds for complex molecular architectures (Wallace et al., 2005).
5. Material Science
In material science, Fan et al. (2007) investigated the formation of 5-amino-2-formylbenzene sulfonic acid, a compound related to this compound. This research contributes to understanding the chemical processes involved in material synthesis and decomposition, essential for developing new materials and analyzing their stability (Fan et al., 2007).
Mechanism of Action
Target of Action
Compounds of this nature are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound may play a role, is a key process in the synthesis of various organic compounds .
Result of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of 5-(N-Boc-aminomethyl)-2-formylfluorobenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may be involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Properties
IUPAC Name |
tert-butyl N-[(3-fluoro-4-formylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)18-12(17)15-7-9-4-5-10(8-16)11(14)6-9/h4-6,8H,7H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEXCMXXYGSEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141163 | |
| Record name | Carbamic acid, N-[(3-fluoro-4-formylphenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372096-37-1 | |
| Record name | Carbamic acid, N-[(3-fluoro-4-formylphenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1372096-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3-fluoro-4-formylphenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


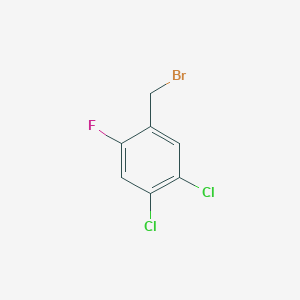

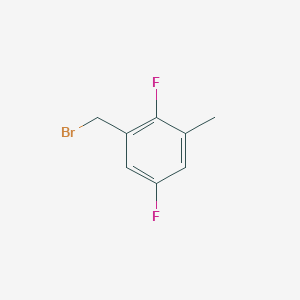
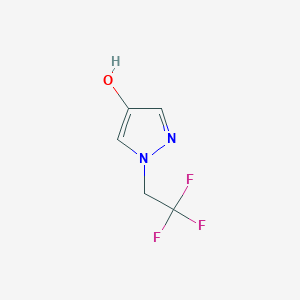
![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
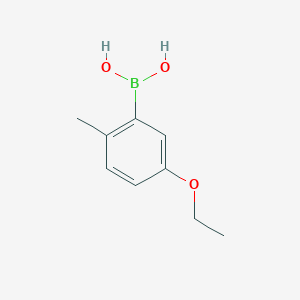
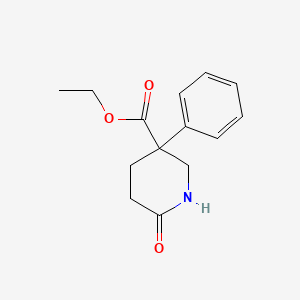
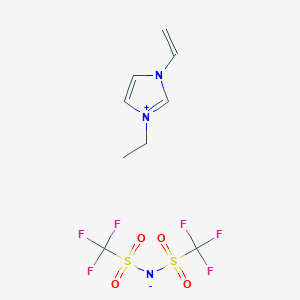
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)

![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)

![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
